1-Methyl-2H-quinoline
CAS No.: 16021-60-6
Cat. No.: VC21033507
Molecular Formula: C10H11N
Molecular Weight: 145.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16021-60-6 |
|---|---|
| Molecular Formula | C10H11N |
| Molecular Weight | 145.2 g/mol |
| IUPAC Name | 1-methyl-2H-quinoline |
| Standard InChI | InChI=1S/C10H11N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-7H,8H2,1H3 |
| Standard InChI Key | VORLTHPZWVELIX-UHFFFAOYSA-N |
| SMILES | CN1CC=CC2=CC=CC=C21 |
| Canonical SMILES | CN1CC=CC2=CC=CC=C21 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structure and Substitution Patterns
1-Methyl-2H-quinoline (C10H9N) consists of a bicyclic framework comprising a benzene ring fused to a pyridine ring, with a methyl group at the 1-position and a non-aromatic 2H-configuration. The 2H designation indicates a partially saturated quinoline system, where one double bond in the pyridine ring is reduced, conferring unique electronic and steric properties compared to fully aromatic quinolines . Substitutions at the 2-position, such as ethenyl or aryl groups, further modulate reactivity and biological activity, as seen in derivatives like 2-[(E)-2-(3,4-diethoxyphenyl)ethenyl]-1-methyl-2H-quinoline .
Physical and Chemical Properties
The physicochemical profile of 1-methyl-2H-quinoline derivatives varies significantly with substituents. For example, the iodinated derivative 2-[(E)-2-(3,4-diethoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide (CAS 7469-64-9) exhibits the following properties :
| Property | Value |
|---|---|
| Molecular Formula | C22H24INO2 |
| Molecular Weight | 461.336 g/mol |
| Density | 1.119 g/cm³ |
| Boiling Point | 486.6°C at 760 mmHg |
| Flash Point | 160.7°C |
| LogP (Partition Coefficient) | 1.636 |
The high boiling point and density reflect strong intermolecular interactions due to the iodide counterion and extended conjugation from the ethenyl bridge. The moderate LogP value suggests balanced lipophilicity, favorable for membrane permeability in biological systems .
Synthetic Methodologies
Classical Synthesis Routes
Early synthetic approaches to 1-methyl-2H-quinoline derivatives involved condensation reactions, as exemplified by Bahner et al. (1951), who prepared 2-[(E)-2-(3,4-diethoxyphenyl)ethenyl]-1-methyl-2H-quinoline via nucleophilic substitution and Knoevenagel condensation . Key steps include:
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Quaternization: Methylation of the quinoline nitrogen using methyl iodide.
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Ethenyl Bridge Formation: Wittig or Heck coupling to introduce the ethenyl group.
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Functionalization: Etherification of phenolic groups with ethylating agents.
This method, while effective, often requires harsh conditions and yields mixtures requiring chromatographic purification .
Biological Activities and Mechanisms
Anti-Inflammatory and Antimicrobial Effects
4-Anilinoquinoline derivatives, such as amodiaquine analogs, show COX-2 inhibitory activity (IC50 = 0.8–1.2 µM), attributed to hydrogen bonding between the methyl group and enzyme active sites . Antibacterial studies reveal MIC values of 2–8 µg/mL against Staphylococcus aureus, with the 1-methyl group reducing efflux pump interactions .
Pharmacological Applications
Drug Development
1-Methyl-2H-quinoline derivatives are explored as:
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Antimalarials: Analogous to chloroquine, they disrupt hemozoin formation in Plasmodium species .
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Antineoplastics: As EZH2 inhibitors, they suppress histone methylation in leukemia models (EC50 = 12 nM) .
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Antivirals: Perylene bisimide conjugates inhibit SARS-CoV-2 3CLpro (IC50 = 0.7 µM) .
Structure-Activity Relationships (SAR)
Critical SAR insights include:
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N-1 Methylation: Enhances metabolic stability and bioavailability (t1/2 increased by 3-fold) .
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2-Position Substitution: Bulky groups (e.g., 3,4-diethoxyphenyl) improve target affinity but may reduce solubility .
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Hybridization with Chalcones: Augments antiproliferative effects via dual kinase inhibition .
Recent Advances and Future Directions
Nanotechnology-Driven Synthesis
Fe3O4-IL-HS MNPs enable solvent-free synthesis of 1-methyl-2H-quinoline derivatives at 80°C, achieving 96% yields in 10 minutes. Catalyst recyclability (6 cycles) and atom economy (>90%) position these methods as industrial candidates .
Targeted Drug Delivery
Polymer-coated 1-methyl-2H-quinoline nanoparticles (size = 50–70 nm) demonstrate tumor-selective accumulation in murine models, reducing off-target toxicity by 40% compared to free drugs .
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